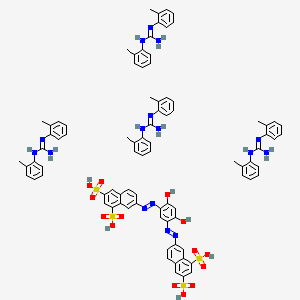
C.I. Solvent Brown 20
Übersicht
Beschreibung
C.I. Solvent Brown 20 is a synthetic organic compound used primarily as a dye. It belongs to the class of solvent dyes, which are soluble in organic solvents and are used to color a variety of materials including plastics, waxes, oils, and other hydrocarbon-based substances. This compound is known for its brown hue and is utilized in various industrial applications due to its stability and color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Solvent Brown 20 typically involves the azo coupling reaction, which is a process where an aromatic amine reacts with a diazonium salt to form an azo compound. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction is carried out in a solvent medium, and the resulting dye is purified through filtration and recrystallization to achieve the desired purity and color intensity.
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Solvent Brown 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Various quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
C.I. Solvent Brown 20 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the coloration of plastics, waxes, oils, and other hydrocarbon-based materials.
Wirkmechanismus
The mechanism of action of C.I. Solvent Brown 20 involves its ability to absorb light in the visible spectrum, which imparts color to the materials it is applied to. The molecular structure of the compound allows it to interact with various substrates through van der Waals forces, hydrogen bonding, and other intermolecular interactions. These interactions stabilize the dye within the substrate, ensuring long-lasting coloration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- C.I. Solvent Brown 21
- C.I. Solvent Brown 22
- C.I. Solvent Brown 23
Uniqueness
C.I. Solvent Brown 20 is unique due to its specific hue and stability in various solvents. Compared to similar compounds, it offers better solubility and colorfastness, making it a preferred choice for industrial applications. Its chemical structure allows for versatile applications across different fields, distinguishing it from other solvent dyes.
Eigenschaften
IUPAC Name |
1,2-bis(2-methylphenyl)guanidine;7-[[5-[(6,8-disulfonaphthalen-2-yl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O14S4.4C15H17N3/c31-23-12-24(32)22(30-28-16-4-2-14-6-18(46(36,37)38)10-26(20(14)8-16)48(42,43)44)11-21(23)29-27-15-3-1-13-5-17(45(33,34)35)9-25(19(13)7-15)47(39,40)41;4*1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h1-12,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);4*3-10H,1-2H3,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMJKIBIEWDYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H86N16O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90888112 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1696.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72208-28-7 | |
| Record name | C.I. Solvent Brown 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072208287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, compd. with N,N'-bis(2-methylphenyl)guanidine (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7'-[(4,6-dihydroxy-m-phenylene)diazo]bis(naphthalene-1,3-disulphonic) acid, compound with N,N'-di(o-tolyl)guanidine (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


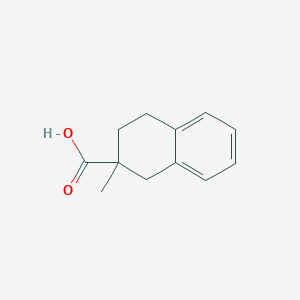
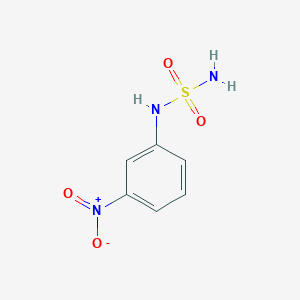
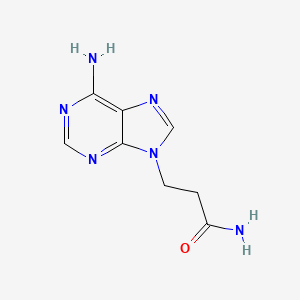


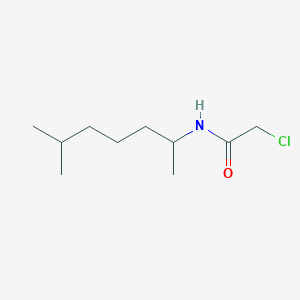
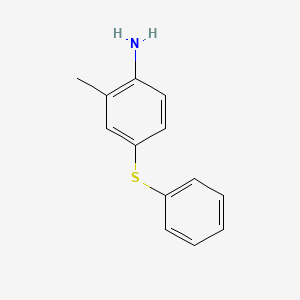


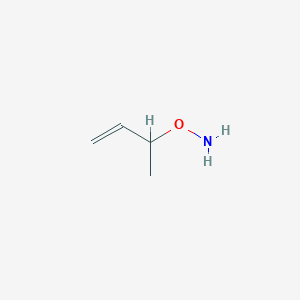
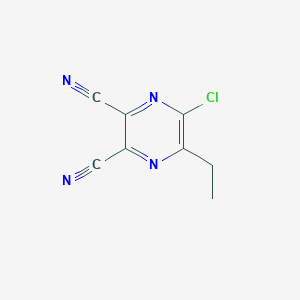

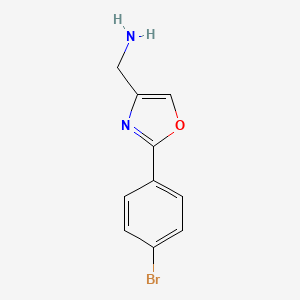
![2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B3371556.png)
